2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole
CAS No.: 1831-70-5
Cat. No.: VC21236347
Molecular Formula: C44H34N4O2
Molecular Weight: 650.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1831-70-5 |
|---|---|
| Molecular Formula | C44H34N4O2 |
| Molecular Weight | 650.8 g/mol |
| IUPAC Name | 2-(2-methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole |
| Standard InChI | InChI=1S/C44H34N4O2/c1-49-37-29-17-15-27-35(37)43-45-41(33-23-11-5-12-24-33)42(34-25-13-6-14-26-34)48(43)44(36-28-16-18-30-38(36)50-2)46-39(31-19-7-3-8-20-31)40(47-44)32-21-9-4-10-22-32/h3-30H,1-2H3 |
| Standard InChI Key | VYQXQPVJLFTJQI-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2=NC(=C(N2C3(N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6OC)C7=CC=CC=C7)C8=CC=CC=C8 |
| Canonical SMILES | COC1=CC=CC=C1C2=NC(=C(N2C3(N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6OC)C7=CC=CC=C7)C8=CC=CC=C8 |
Introduction
Chemical Identity and Nomenclature
The compound 2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole is a dimeric imidazole derivative with multiple phenyl substituents. It is registered in chemical databases with specific identifiers that facilitate its recognition and classification within the scientific community.
Primary Identifiers
The compound is uniquely identified through several standard chemical identifiers as shown in Table 1:
| Identifier Type | Value |
|---|---|
| CAS Number | 1831-70-5 |
| Molecular Formula | C₄₄H₃₄N₄O₂ |
| Molecular Weight | 650.8 g/mol |
| PubChem Compound ID | 81716 |
These primary identifiers establish the fundamental chemical identity of the compound and allow for its unambiguous recognition in scientific literature and databases.
Systematic Nomenclature
The full IUPAC name, 2-(2-methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole, follows systematic chemical nomenclature rules. This name precisely describes the structural arrangement of the molecule, including the position and nature of all substituents.
Alternative Names and Synonyms
The compound is known by several synonyms in scientific literature and commercial contexts:
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2-(O-METHOXY)-4,5-DIPHENYLIMIDAZOLE-1,2'-DIMER
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2,2'-bis-(2-methoxy-phenyl)-4,5,4',5'-tetraphenyl-[1,1']biimidazolyl
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1,1'-Bi-1H-imidazole, 2,2'-bis(2-methoxyphenyl)-4,4',5,5'-tetraphenyl-
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4,5-Diphenyl-2-(2-methoxyphenyl)-1-(2-(2-methoxyphenyl)-4,5-diphenyl-2H-imidazol-2-yl)-1H-imidazole
These synonyms reflect different approaches to naming the compound based on structural features or historical naming conventions in specific research contexts.
Structural Characteristics
The molecular structure of 2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole is characterized by a complex arrangement of aromatic and heterocyclic rings with specific connectivity patterns.
Basic Structural Elements
The compound consists of two 4,5-diphenylimidazole units connected through a nitrogen-carbon bond. Each imidazole ring bears a 2-methoxyphenyl group at position 2, creating a dimeric structure with multiple aromatic regions .
Molecular Representations
Several standardized molecular representations provide precise structural information:
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Standard InChI: InChI=1S/C44H34N4O2/c1-49-37-29-17-15-27-35(37)43-45-41(33-23-11-5-12-24-33)42(34-25-13-6-14-26-34)48(43)44(36-28-16-18-30-38(36)50-2)46-39(31-19-7-3-8-20-31)40(47-44)32-21-9-4-10-22-32/h3-30H,1-2H3
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Standard InChIKey: VYQXQPVJLFTJQI-UHFFFAOYSA-N
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Canonical SMILES: COC1=CC=CC=C1C2=NC(=C(N2C3(N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6OC)C7=CC=CC=C7)C8=CC=CC=C8
These representations enable computational analysis and database searching, facilitating structure-based research and comparative studies with related compounds.
Physical and Chemical Properties
The physical and chemical properties of 2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole determine its behavior in different environments and its potential applications in research and industry.
Physical Properties
Table 2 summarizes the key physical properties of the compound:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 650.8 g/mol | Calculated |
| Boiling Point | 836.9±75.0 °C | Predicted |
| Density | 1.17±0.1 g/cm³ | Predicted |
| State at Room Temperature | Solid | Inferred |
These physical properties indicate a high molecular weight compound with considerable thermal stability, which is typical for complex aromatic systems with multiple rings .
Chemical Reactivity Parameters
The chemical reactivity of the compound is influenced by its structural features and electronic properties:
| Property | Value | Method |
|---|---|---|
| pKa | 2.87±0.10 | Predicted |
| Acidic Sites | Imidazole N-H | Structural analysis |
| Basic Sites | Imidazole nitrogen atoms | Structural analysis |
The predicted pKa value suggests moderate acidity, likely associated with the imidazole N-H groups within the molecular structure .
Synthesis and Preparation
The synthesis of 2-(2-Methoxyphenyl)-1-[2-(2-methoxyphenyl)-4,5-diphenylimidazol-2-yl]-4,5-diphenylimidazole typically involves multi-step processes focused on forming the imidazole rings and establishing the dimeric structure.
Reaction Conditions
Typical reaction conditions for the synthesis of related imidazole derivatives include:
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Temperature: Reflux conditions (typically 100-120°C)
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Reaction medium: Glacial acetic acid or other polar solvents
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Catalysts: Possibly Lewis acids or transition metal catalysts for the dimerization step
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Reaction time: Variable, but often requiring several hours for complete conversion
Biological Activity and Applications
Structure-Activity Relationships
The presence of multiple aromatic rings and the methoxy substituents could significantly influence the biological activity profile of the compound:
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The methoxy groups may affect membrane permeability and binding to biological targets
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The extensive π-electron system could enable intercalation with DNA or interactions with aromatic amino acid residues in proteins
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The dimeric structure might provide unique three-dimensional interactions with biological receptors unavailable to monomeric analogs
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